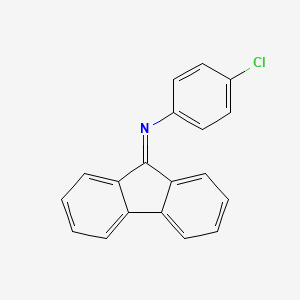

4-Chloro-n-(9h-fluoren-9-ylidene)aniline

Description

Significance of Fluorene-Based Schiff Bases in Contemporary Chemistry

Fluorene (B118485) and its derivatives have been a cornerstone in the development of functional organic materials, prized for their rigid, planar structure and excellent thermal and oxidative stability. nbinno.com When integrated into Schiff bases, these properties are combined with the versatile chemistry of the imine linkage. Fluorene-based Schiff bases are increasingly studied for their applications in sensing and organic electronics. researchgate.net Their unique structural architecture makes them promising candidates for a variety of advanced applications.

Overview of Imine Functionality and Fluorene Scaffolds in Advanced Molecular Systems

The imine or azomethine group (C=N) is a critical functional group in organic chemistry, forming the basis of Schiff base compounds. This functionality is not only synthetically versatile but also imparts specific electronic and structural properties to molecules. The carbon-nitrogen double bond can influence the molecule's conjugation, geometry, and potential for coordination with metal ions.

The fluorene scaffold, a polycyclic aromatic hydrocarbon, is a highly valued building block in materials science. nbinno.com Its inherent properties, such as high fluorescence quantum yields and good charge carrier mobilities, make it a frequent component in materials for organic light-emitting diodes (OLEDs) and other electronic devices. nbinno.com The functionalization at the C-9 position of the fluorene core allows for the tuning of its electronic and photophysical properties, making it a versatile platform for designing advanced molecular systems.

Research Landscape of N-(4-Chlorophenyl)-9H-fluoren-9-imine and its Derivatives

Fluoren-9-imines, as a class, are of significant interest due to their fluorescent properties and their potential as organic materials with tunable HOMO-LUMO gaps. researchgate.net The introduction of a halogen, such as chlorine, onto the phenyl ring can modulate these electronic properties through inductive and resonance effects. While extensive research has been conducted on various substituted fluorene derivatives for applications in organic electronics, the specific research landscape for the 4-chloro derivative remains an area with potential for further exploration. mdpi.com The existing structural data provides a critical foundation for computational studies to predict its electronic and photophysical properties and for experimental work to explore its utility in advanced material applications. The synthesis of related halogenated Schiff bases has been explored in different contexts, suggesting a broader interest in the effects of halogenation on the properties of these molecules.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₂ClN |

| Molecular Weight | 289.76 g/mol |

| Melting Point | 420 K |

| Appearance | Yellow needles |

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.2842 (14) |

| b (Å) | 5.2148 (2) |

| c (Å) | 25.923 (3) |

| β (°) | 94.441 (2) |

| Volume (ų) | 1460.9 (5) |

| Z | 4 |

| Dihedral angle between fluorene and chlorophenyl ring (°) | 64.59 (6) |

Data sourced from Crundwell, G., et al. (2019). researchgate.net

Structure

3D Structure

Properties

CAS No. |

5455-00-5 |

|---|---|

Molecular Formula |

C19H12ClN |

Molecular Weight |

289.8 g/mol |

IUPAC Name |

N-(4-chlorophenyl)fluoren-9-imine |

InChI |

InChI=1S/C19H12ClN/c20-13-9-11-14(12-10-13)21-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12H |

InChI Key |

GGECLVLMUAJEGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways

Established Condensation Reactions for N-(4-Chlorophenyl)-9H-fluoren-9-imine Formation

The synthesis of N-(4-Chlorophenyl)-9H-fluoren-9-imine is most commonly achieved through the direct condensation of a ketone, 9-fluorenone (B1672902), with a primary amine, 4-chloroaniline (B138754). This reaction forms the characteristic imine (or Schiff base) C=N double bond.

The direct reaction between 9-fluorenone and 4-chloroaniline serves as the foundational method for synthesizing the title compound, C₁₉H₁₂ClN. iucr.orgdoaj.orgresearchgate.net This condensation reaction involves the nucleophilic attack of the amine group of 4-chloroaniline on the electrophilic carbonyl carbon of 9-fluorenone. The subsequent elimination of a water molecule results in the formation of the fluorenylidene aniline (B41778) structure. pearson.comnih.gov This straightforward approach is noted for being an accessible and high-yield process, often suitable for undergraduate research projects. iucr.orgresearchgate.net

The general mechanism begins with the activation of the carbonyl group, followed by the formation of a tetrahedral intermediate known as a carbinolamine. masterorganicchemistry.com This intermediate then undergoes dehydration to yield the final imine product. The removal of water is crucial to drive the equilibrium towards the product. nih.gov

Acid catalysis is a critical component in the efficient formation of imines from ketones and anilines. iucr.orgresearchgate.netpearson.com The catalyst's primary role is to protonate the carbonyl oxygen of 9-fluorenone, which significantly increases the electrophilicity of the carbonyl carbon. pearson.com This activation makes the carbonyl group more susceptible to nucleophilic attack by the weakly basic aniline.

Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) is a commonly employed and effective Brønsted acid catalyst for this transformation. iucr.orgdoaj.orgresearchgate.net It facilitates both the initial nucleophilic attack and the final dehydration step by protonating the hydroxyl group of the carbinolamine intermediate, turning it into a better leaving group (water). masterorganicchemistry.com Other strong acids like concentrated sulfuric acid have also been used in related condensation reactions involving 9-fluorenone and substituted anilines. chemicalbook.com

Lewis Acids: While p-TsOH is prevalent, Lewis acids can also catalyze imine formation. In the synthesis of related, more complex fluorene (B118485) derivatives, various Lewis acids have been investigated. For instance, in a reaction to form functionalized (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides, Boron trifluoride etherate (BF₃·Et₂O) was found to be the most suitable catalyst, while others like ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) resulted in decreased yields or no reaction. thieme-connect.de The efficacy of a Lewis acid catalyst is highly dependent on the specific substrates and reaction conditions. nih.govthieme-connect.de

The general mechanism for acid-catalyzed imine formation proceeds through the following steps:

Protonation of the carbonyl oxygen by the acid catalyst.

Nucleophilic attack by the amine on the activated carbonyl carbon.

Proton transfer from the nitrogen to an oxygen atom to form a neutral carbinolamine.

Protonation of the hydroxyl group by the acid catalyst to form a good leaving group (H₂O).

Elimination of water to form a resonance-stabilized iminium ion.

Deprotonation of the nitrogen to yield the final imine product and regenerate the acid catalyst.

The yield and purity of N-(4-Chlorophenyl)-9H-fluoren-9-imine are highly dependent on the specific reaction conditions employed. Key parameters include the choice of solvent, temperature, reaction time, and the method used for water removal. iucr.orgresearchgate.net

A well-documented procedure involves refluxing 9-fluorenone with a two-fold molar excess of 4-chloroaniline in toluene. iucr.orgresearchgate.net Toluene is an effective solvent as it forms an azeotrope with water, allowing for its continuous removal using a Dean-Stark apparatus or a Hickman still. nih.gov This azeotropic distillation is crucial for shifting the reaction equilibrium towards the product side, thereby maximizing the yield. iucr.orgresearchgate.netnih.gov In a specific reported synthesis, refluxing for 16 hours followed by purification via column chromatography afforded the product in a 79% yield. iucr.orgresearchgate.net

| Parameter | Condition |

|---|---|

| Reactants | 9-Fluorenone, 4-Chloroaniline (2 equivalents) |

| Catalyst | p-Toluenesulfonic acid (catalytic amount) |

| Solvent | Toluene |

| Temperature | Reflux |

| Time | 16 hours |

| Apparatus | Hickman still (for water removal) |

| Purification | Column Chromatography (SiO₂, 95% hexane (B92381)/5% EtOAc) |

| Yield | 79% |

Synthesis of Related Fluorenylidene Aniline Derivatives

The synthetic methodology used for 4-Chloro-n-(9h-fluoren-9-ylidene)aniline is versatile and can be extended to a wide array of substituted anilines, allowing for the creation of a library of fluorenylidene aniline derivatives with varied electronic and steric properties.

The acid-catalyzed condensation with 9-fluorenone is not limited to 4-chloroaniline. Research has demonstrated its applicability to a range of anilines bearing both electron-donating and electron-withdrawing substituents at various positions on the aromatic ring. iucr.orgresearchgate.netchemicalbook.com This tolerance for diverse functional groups highlights the robustness of the synthetic method.

For example, derivatives have been successfully synthesized using anilines such as:

4-methylaniline iucr.orgresearchgate.net

3,4-dimethylaniline (B50824) iucr.orgresearchgate.net

2-methoxyaniline iucr.orgresearchgate.net

4-methoxyaniline iucr.orgresearchgate.net

2-chloroaniline (B154045) chemicalbook.com

3-chloroaniline (B41212) chemicalbook.com

| Aniline Reactant | Resulting Derivative Name |

|---|---|

| Aniline | N-Phenyl-9H-fluoren-9-imine |

| 4-Methylaniline | N-(4-Methylphenyl)-9H-fluoren-9-imine |

| 3,4-Dimethylaniline | N-(3,4-Dimethylphenyl)-9H-fluoren-9-imine |

| 2-Methoxyaniline | N-(2-Methoxyphenyl)-9H-fluoren-9-imine |

| 4-Methoxyaniline | N-(4-Methoxyphenyl)-9H-fluoren-9-imine |

| 2-Chloroaniline | N-(2-Chlorophenyl)-9H-fluoren-9-imine |

Beyond simple condensation, the fluorene-imine scaffold can be incorporated into more complex molecular architectures through multi-step synthetic sequences. These routes allow for the introduction of advanced functionalities and the construction of elaborate systems for applications in materials science and medicinal chemistry.

One such approach involves the reaction of pre-functionalized fluorene precursors. For instance, a boron trifluoride-catalyzed reaction between 9-(phenylethynyl)-9H-fluoren-9-ols and various 2-aminobenzamides yields highly functionalized, conjugated fluorenylidene derivatives. thieme-connect.de This strategy builds complexity by using a multi-functional fluorene starting material rather than the simpler 9-fluorenone. thieme-connect.de

Another example is the synthesis of fluorenyl-hydrazonothiazole derivatives. This multi-step process begins with the condensation of fluorenone with thiosemicarbazide (B42300) to form 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide. mdpi.com This intermediate then undergoes a Hantzsch reaction with α-halocarbonyl compounds to construct a thiazole (B1198619) ring, resulting in a complex heterocyclic system appended to the fluorenylidene core. mdpi.com Such multi-step and multicomponent reaction strategies are instrumental in developing novel fluorene-based compounds with tailored properties. researchgate.net

Purification Techniques for Crystalline Compounds

The isolation and purification of synthetic products are critical steps to ensure the removal of unreacted starting materials, catalysts, and byproducts. For crystalline compounds such as this compound, specific techniques are employed to achieve high purity, which is essential for accurate characterization and for obtaining materials suitable for applications like single-crystal X-ray diffraction.

Recrystallization is a primary technique for purifying solid compounds. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, the compound of interest crystallizes out, leaving impurities behind in the solution. The selection of an appropriate solvent is crucial for growing large, well-defined crystals required for X-ray diffraction analysis.

For this compound, high-quality yellow needles suitable for diffraction studies have been successfully obtained by crystallization from a methylene (B1212753) chloride solution. iucr.org The process involves dissolving the purified solid in a minimal amount of the solvent and allowing for slow evaporation or cooling to promote crystal growth.

In related fluoren-9-imine derivatives, other solvents have been utilized, demonstrating the versatility of this technique. For instance, crystals of N-(9H-Fluoren-9-ylidene)-4-methylaniline suitable for X-ray diffraction were prepared by recrystallization from an ethanol (B145695) solution at room temperature. nih.gov Another method involves the slow evaporation of a solution, as was done for N-(4,5-Diaza-9H-fluoren-9-ylidene)-4-methoxyaniline, which was crystallized over a week by the slow evaporation of an ethyl acetate (B1210297) solution. nih.gov

| Compound | Recrystallization Solvent | Reference |

|---|---|---|

| This compound | Methylene Chloride | iucr.orgresearchgate.net |

| N-(9H-Fluoren-9-ylidene)-4-methylaniline | Ethanol | nih.gov |

| N-(4,5-Diaza-9H-fluoren-9-ylidene)-4-methoxyaniline | Ethyl Acetate (via slow evaporation) | nih.gov |

Following the synthesis of this compound from 9-fluorenone and 4-chloroaniline, the crude product is typically a solid that requires further purification to remove residual reactants and any side products. iucr.orgresearchgate.net Column chromatography is a highly effective method for this purpose. iucr.orgchemicalbook.com

This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For the purification of this compound, silica (B1680970) gel (SiO₂) is used as the stationary phase. iucr.orgresearchgate.net The mobile phase, or eluent, is a non-polar solvent mixture, specifically 95% hexane and 5% ethyl acetate. iucr.orgresearchgate.net The crude product is dissolved in a minimum amount of solvent, loaded onto the top of the silica gel column, and the eluent is passed through. The target compound moves through the column at a different rate than impurities, allowing for its collection as a purified fraction. iucr.orgchemicalbook.com

| Parameter | Specification | Reference |

|---|---|---|

| Stationary Phase | Silica Gel (SiO₂) | iucr.orgresearchgate.net |

| Mobile Phase (Eluent) | 95% Hexane / 5% Ethyl Acetate | iucr.orgresearchgate.net |

Molecular Structure and Crystallographic Investigations

Single-Crystal X-ray Diffraction Analysis of N-(4-Chlorophenyl)-9H-fluoren-9-imine

The definitive molecular structure of N-(4-Chlorophenyl)-9H-fluoren-9-imine has been determined through single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for a thorough analysis of the compound's geometry and intermolecular interactions in the solid state.

Crystallographic data for N-(4-Chlorophenyl)-9H-fluoren-9-imine reveals its crystal system and space group, which are fundamental parameters describing the symmetry and repeating pattern of the crystal lattice. This information is summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₉H₁₂ClN |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

This interactive data table provides a summary of the crystallographic parameters for N-(4-Chlorophenyl)-9H-fluoren-9-imine.

A key feature of the molecular conformation of N-(4-Chlorophenyl)-9H-fluoren-9-imine is the relative orientation of its constituent aromatic systems. The dihedral angle between the plane of the fluorene (B118485) moiety and the chlorophenyl ring is a significant descriptor of this orientation. For the title compound, this angle has been determined to be 64.59 (6)°. iucr.orgiucr.orgdoaj.orgresearchgate.net This substantial twist is a result of steric hindrance between the two ring systems, preventing a planar conformation. The fluorene moiety itself is nearly planar, with a root-mean-square deviation of 0.027 Å. iucr.orgdoaj.orgresearchgate.net

The crystal packing of N-(4-Chlorophenyl)-9H-fluoren-9-imine is stabilized by a network of weak non-covalent interactions. A notable feature is the presence of a possible weak intramolecular C—H…π interaction. iucr.orgiucr.orgdoaj.orgresearchgate.net This interaction involves a hydrogen atom from the fluorene moiety and the π-system of the chlorophenyl ring. In the crystal structure, molecules are also influenced by intermolecular forces that dictate their arrangement.

The cumulative effect of the intermolecular interactions results in a specific three-dimensional supramolecular architecture. The packing of N-(4-Chlorophenyl)-9H-fluoren-9-imine molecules in the unit cell is organized in a manner that maximizes stabilizing interactions. The arrangement of molecules, when viewed along the crystallographic axes, reveals how the individual units are assembled into a larger, ordered structure.

Structural Characteristics of Related Fluoren-9-imine Derivatives

To understand the structural landscape of this class of compounds, it is informative to compare the crystallographic features of N-(4-Chlorophenyl)-9H-fluoren-9-imine with those of related derivatives.

The introduction of different substituents on the aniline (B41778) ring can significantly alter the molecular conformation, particularly the dihedral angle between the fluorene and phenyl rings. For example, in N-(9H-Fluoren-9-ylidene)-4-methylaniline, the dihedral angle is reported to be 71.1 (3)°. nih.gov This variation highlights the sensitivity of the molecular geometry to the electronic and steric nature of the substituent. The steric effects of substituents play a crucial role in determining the degree of twisting between the two aromatic systems. This conformational flexibility, influenced by substituent choice, can, in turn, affect the electronic properties and crystal packing of the derivatives.

Investigation of Atropisomerism in Fluoren-9-yl Systems

Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, leading to distinct and isolable conformers. In the case of N-aryl-9H-fluoren-9-imines, such as 4-Chloro-n-(9h-fluoren-9-ylidene)aniline, the critical axis of potential restricted rotation is the C-N bond linking the fluorene and the chlorophenyl moieties. The steric hindrance between the ortho-hydrogens of the aniline ring and the hydrogens on the fluorene ring system can create a significant energy barrier to rotation, potentially leading to atropisomers.

While a dedicated study on the atropisomerism of this compound itself is not extensively documented, the principles of atropisomerism in related diarylamine and N-aryl systems suggest its possibility. nih.govnih.govbris.ac.uk The crystal structure of this compound reveals a significant dihedral angle of 64.59 (6)° between the fluorene moiety and the chlorophenyl ring. iucr.orgresearchgate.net This non-planar arrangement is a prerequisite for axial chirality.

The stability of atropisomers is determined by the rotational energy barrier. Factors influencing this barrier in similar systems include the size of the substituents ortho to the rotating bond and the presence of intramolecular interactions. nih.govbris.ac.uk In this compound, the chlorine atom at the para-position of the aniline ring is unlikely to contribute significantly to the rotational barrier around the C-N bond. However, the inherent steric bulk of the fluorene and aniline rings themselves is the primary contributor. Theoretical studies on related nitroaniline compounds have shown that rotational barriers can be calculated using computational methods. nih.gov Similar computational analyses could provide a quantitative measure of the rotational barrier in this compound and ascertain whether stable atropisomers can exist at room temperature.

Methodological Aspects of X-ray Diffraction Data Processing and Refinement

The determination of the solid-state structure of this compound was accomplished through single-crystal X-ray diffraction. The following subsections outline the key methodological steps involved in this process.

Data Collection and Absorption Correction Techniques

The crystallographic data for this compound was collected using a diffractometer, with yellow needles of the compound crystallized from a methylene (B1212753) chloride solution. researchgate.net The data collection process involves irradiating the crystal with monochromatic X-rays and recording the diffraction pattern.

A summary of the crystal data and data collection parameters is provided in the table below.

| Parameter | Value |

| Chemical formula | C₁₉H₁₂ClN |

| Molar mass | 289.76 g/mol |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 5.2148(2) Åb = 14.2842(14) Åc = 25.923(3) Å |

| Volume | 1931.3(2) ų |

| Z | 4 |

| Calculated density | 0.996 Mg/m³ |

| Absorption coefficient | 1.890 mm⁻¹ |

| F(000) | 600 |

Data sourced from Crundwell et al. (2019). researchgate.net

Absorption correction is a critical step to account for the attenuation of X-rays as they pass through the crystal. For the analysis of this compound, an empirical absorption correction using spherical harmonics, as implemented in the SCALE3 ABSPACK scaling algorithm, was applied. researchgate.net

Structure Solution and Refinement Algorithms (e.g., SHELXS, SHELXL)

The crystal structure of this compound was solved and refined using the SHELX suite of programs. iucr.org The structure was solved with SHELXT and refined by full-matrix least-squares on F² using SHELXL. okstate.edunih.gov

The refinement process minimizes the difference between the observed and calculated structure factors. For this compound, all non-hydrogen atoms were refined anisotropically. The hydrogen atoms were placed in calculated positions and refined using a riding model. iucr.orgresearchgate.net

The final refinement statistics for this compound are presented in the table below.

| Parameter | Value |

| R[F² > 2σ(F²)] | 0.0461 |

| wR(F²) | 0.1213 |

| Goodness-of-fit on F² | 1.050 |

| Data / restraints / parameters | 3450 / 0 / 190 |

| Largest diff. peak and hole | 0.311 and -0.270 e.Å⁻³ |

Data sourced from Crundwell et al. (2019). iucr.org

Computational Tools for Molecular Graphics and Analysis (e.g., Mercury, CrystalExplorer, OLEX2, ORTEP-3)

The visualization and analysis of the crystal structure of this compound were facilitated by various computational tools. The molecular structure diagrams, often depicted as thermal ellipsoid plots, were likely generated using software such as ORTEP-3. iucr.org Such programs provide a 3D representation of the molecule, where the ellipsoids indicate the anisotropic displacement parameters of the atoms.

Further analysis of intermolecular interactions and crystal packing can be performed using software like Mercury and CrystalExplorer. These tools allow for the exploration of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the supramolecular architecture of the crystal. While not explicitly detailed for this compound in the available literature, these are standard tools in modern crystallographic studies. OLEX2 is another popular program that provides an integrated environment for structure solution, refinement, and visualization. umanitoba.ca

Spectroscopic Characterization and Electronic Structure Elucidation

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy provides critical information about the functional groups present in 4-Chloro-n-(9h-fluoren-9-ylidene)aniline. The FT-IR spectrum is characterized by several key absorption bands that confirm its molecular structure.

A notable feature in the spectrum is the C=N stretching vibration, which is indicative of the imine group. This is typically observed in the region of 1640 cm⁻¹. iucr.org The presence of aromatic rings is confirmed by C-H stretching vibrations appearing above 3000 cm⁻¹, specifically around 3063 cm⁻¹, and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. iucr.org

Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic rings, are also observed. For instance, bands around 838 cm⁻¹, 816 cm⁻¹, and 732 cm⁻¹ can be attributed to these bending modes. iucr.org The C-Cl stretching vibration, corresponding to the chloro-substituent on the aniline (B41778) ring, is also a key diagnostic peak, though its position can vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound, typically recorded in a solvent like CDCl₃, displays signals corresponding to the aromatic protons of the fluorene (B118485) and chlorophenyl moieties. The protons of the fluorene group typically appear as a complex multiplet in the downfield region, generally between δ 7.00 and 7.92 ppm. iucr.org

Specifically, a doublet of doublets may be observed around δ 7.92 ppm, with other signals appearing as multiplets or doublets at approximately δ 7.63, 7.44, 7.40, 7.00, and 6.68 ppm. iucr.org The integration of these signals corresponds to the number of protons in each chemical environment. The coupling patterns (e.g., doublets, triplets, multiplets) arise from the interactions between adjacent protons and provide valuable information about their relative positions in the molecule.

Carbon NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides insights into the carbon skeleton of the molecule. The imine carbon (C=N) is a key diagnostic signal and is typically observed at a downfield chemical shift, around δ 163.45 ppm. iucr.org The aromatic carbons of the fluorene and chlorophenyl rings resonate in the region of approximately δ 119 to 151 ppm. iucr.org

The carbon attached to the chlorine atom in the chlorophenyl ring is influenced by the electronegativity of the halogen. Quaternary carbons, those without any attached protons, often show weaker signals. Specific chemical shifts have been reported at values such as 150.22, 143.97, 141.90, 137.32, 132.11, 132.08, 131.06, 129.46, 129.32, 128.54, 127.78, 127.03, 123.39, 120.40, 119.83, and 119.70 ppm. iucr.org

Two-Dimensional NMR Techniques (e.g., COSY)

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), can be employed to establish connectivity between protons within the molecule. A COSY spectrum would show cross-peaks between signals of coupled protons, confirming the assignments made from the one-dimensional ¹H NMR spectrum and helping to trace the proton-proton coupling networks within the fluorene and chlorophenyl ring systems. iucr.org

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound. The mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₉H₁₂ClN), which is approximately 289.75 g/mol . iucr.org The presence of the chlorine atom would be indicated by an isotopic pattern for the molecular ion peak, with a characteristic M+2 peak having an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Electronic Spectroscopy (UV-Vis) and Optical Properties

The electronic absorption spectrum of this compound, obtained using UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the molecule. The spectrum is expected to show absorption bands in the UV and possibly the visible region, arising from π-π* and n-π* transitions associated with the conjugated aromatic system and the imine group. The extended conjugation involving the fluorene and chlorophenyl rings through the imine linkage influences the position and intensity of these absorption bands. Fluoren-9-imines are known for their interesting fluorescence properties, suggesting that this compound may also exhibit fluorescence upon excitation at an appropriate wavelength. iucr.org

Absorption Maxima and π→π Transitions*

The electronic absorption spectrum of this compound is characterized by intense absorption bands in the ultraviolet-visible region, which are primarily attributed to π→π* electronic transitions within the conjugated framework of the molecule. This conjugated system extends across the fluorene core and the chlorophenyl ring, facilitated by the C=N imine linkage.

The principal electronic transitions observed in molecules of this class are localized within the aromatic π-system. The fluorene unit itself is a strong chromophore, and its conjugation with the aniline derivative via the imine bond leads to a delocalized π-electron system. The absorption bands correspond to the excitation of electrons from lower energy bonding (π) molecular orbitals to higher energy anti-bonding (π*) molecular orbitals.

While specific experimental absorption maxima (λmax) for this compound are not extensively reported in publicly available literature, the electronic transitions can be discussed in the context of related fluorene derivatives. For instance, studies on similar aromatic imines show that their UV-Vis absorption spectra are influenced by the nature of the substituents on the aromatic rings. nih.gov The presence of the chloro group on the aniline ring, being an electron-withdrawing group, can subtly influence the energy of the molecular orbitals and thus the wavelength of the absorption maxima.

| Compound | Typical Absorption Region | Associated Electronic Transitions |

|---|---|---|

| This compound | Ultraviolet-Visible (UV-Vis) | π→π* |

Correlation of Electronic Properties with Optoelectronic Applications

The electronic properties of this compound are directly correlated with its potential for optoelectronic applications. The key to this potential lies in the tunability of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the resulting HOMO-LUMO gap. researchgate.net

The fluorene core provides a rigid and planar structure that facilitates efficient π-electron delocalization, a desirable characteristic for charge transport in organic semiconductors. researchgate.netbeilstein-journals.org The imine linkage and the substituted aniline moiety allow for the fine-tuning of the electronic properties. The introduction of a chlorine atom at the para-position of the aniline ring influences the electronic structure through inductive and resonance effects. As a halogen, chlorine is an electron-withdrawing group, which can impact the energy levels of the HOMO and LUMO. This modification of the electronic structure is a crucial strategy in the design of organic materials for specific optoelectronic functions.

The tunable HOMO-LUMO gap in fluoren-9-imine derivatives makes them promising candidates for use in organic light-emitting diodes (OLEDs). nih.gov By altering the substituents on the aromatic rings, the emission color of the material can be controlled. Furthermore, the inherent fluorescence of these compounds is a primary requirement for emissive layers in OLEDs.

The semiconducting nature of fluorene-based compounds also suggests their potential application in organic field-effect transistors (OFETs) and organic solar cells. researchgate.net In these devices, the efficiency of charge transport and the energy level alignment with other materials in the device architecture are critical for performance. The ability to modify the HOMO and LUMO levels of this compound through chemical functionalization provides a pathway to optimize these parameters for enhanced device efficiency.

| Electronic Property | Influencing Factor | Potential Optoelectronic Application |

|---|---|---|

| Tunable HOMO-LUMO Gap | Substitution on the aniline ring (e.g., chloro group) | Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells |

| Fluorescence | Extended π-conjugation of the fluoren-9-imine core | Emissive layers in OLEDs |

| Charge Transport | Rigid and planar fluorene moiety | Organic Field-Effect Transistors (OFETs) |

Computational Chemistry and Theoretical Modelling

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Chloro-n-(9h-fluoren-9-ylidene)aniline. These calculations can predict its three-dimensional structure and the distribution of electrons within the molecule. The synthesis of the title compound, also known as C19H12ClN, is achieved through the reaction of 9-fluorenone (B1672902) and 4-chloroaniline (B138754). researchgate.net X-ray crystallography reveals a dihedral angle of 64.59 (6)° between the fluorene (B118485) moiety and the chlorophenyl ring. researchgate.net

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. dergipark.org.tr It is often favored for its balance of accuracy and computational cost. The selection of an appropriate functional and basis set is crucial for obtaining reliable results. For molecules like this compound, hybrid functionals such as B3LYP are commonly employed. Basis sets, which are sets of mathematical functions used to build molecular orbitals, can range from minimal ones like 3-21G to more extensive ones like 6-311++G** that include polarization and diffuse functions for greater accuracy. dergipark.org.trresearchgate.net The choice of basis set can significantly impact the calculated properties, such as bond lengths, bond angles, and electronic energies. dergipark.org.tr

The Hartree-Fock (HF) method is another foundational ab initio approach that solves the Schrödinger equation for a multi-electron system, albeit without fully accounting for electron correlation. dergipark.org.trwikipedia.org While generally less accurate than DFT for many applications, it provides a valuable starting point for more advanced calculations. wikipedia.org

Semi-empirical methods, such as the Modified Neglect of Differential Overlap (MNDO), offer a computationally less expensive alternative. uni-muenchen.deuomustansiriyah.edu.iq These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orguni-muenchen.de This makes them suitable for studying larger molecules where ab initio or DFT calculations would be prohibitively time-consuming. wikipedia.org MNDO has been widely used to calculate properties like heats of formation, molecular geometries, and dipole moments. uomustansiriyah.edu.iq

| Method | Abbreviation | Key Features |

|---|---|---|

| Density Functional Theory | DFT | Balances accuracy and computational cost, relies on electron density. |

| Hartree-Fock | HF | Ab initio method, does not fully account for electron correlation. |

| Modified Neglect of Differential Overlap | MNDO | Semi-empirical, uses parameters from experimental data for faster calculations. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and electronic transitions. libretexts.org

The HOMO-LUMO energy gap can be calculated using various quantum chemical methods, including DFT and HF. This energy gap provides an indication of the molecule's excitability. A smaller gap suggests that the molecule can be more easily excited, for instance, by absorbing light. libretexts.org The absorption of light can lead to electronic transitions, where an electron is promoted from the HOMO to the LUMO. libretexts.org For conjugated systems like this compound, these transitions are typically π-π* transitions. libretexts.org

Substituents on the fluorenylidene and aniline (B41778) rings can significantly influence the FMO energies and the HOMO-LUMO gap. missouristate.eduresearchgate.net Electron-donating groups tend to increase the energy of the HOMO, while electron-withdrawing groups tend to decrease the energy of the LUMO. missouristate.edu The chloro group at the para position of the aniline ring is an electron-withdrawing group, which is expected to lower both the HOMO and LUMO energy levels and potentially affect the HOMO-LUMO gap. missouristate.edu Studies on related fluorenone derivatives have shown that electron-withdrawing substituents generally lead to an increase in the HOMO-LUMO gap, while electron-donating substituents cause a decrease. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) |

|---|---|---|---|

| B1 | -5.3228 | -2.9939 | 2.33 |

| B2 | -5.2553 | -3.0385 | 2.22 |

| B3 | -5.3879 | -3.1958 | 2.19 |

| B4 | -5.2246 | -3.0195 | 2.21 |

| B5 | -5.1522 | -2.8592 | 2.29 |

| B6 | -5.199 | -2.985 | 2.21 |

| B7 | -5.440 | -3.244 | 2.20 |

Data from a study on related thiophene (B33073) derivatives illustrates the influence of different substituents on HOMO-LUMO energies and gaps. rsc.org

Theoretical Studies on Excited-State Dynamics and Photobasicity

Theoretical studies can also shed light on the behavior of this compound after it absorbs light, a field known as excited-state dynamics. Upon electronic excitation, the molecule can undergo various processes, including fluorescence, phosphorescence, and non-radiative decay. Time-dependent DFT (TD-DFT) is a common method used to investigate excited states and their properties. rsc.org

Photobasicity refers to the change in a molecule's basicity upon photoexcitation. The electronic rearrangement that occurs in the excited state can make a molecule either more or less basic than it is in its ground state. Theoretical calculations can predict changes in proton affinity and pKa values in the excited state, providing insights into the photobasicity of this compound. These studies are crucial for understanding its potential applications in areas such as photo-induced proton transfer reactions.

Investigation of Super Photobase Behavior in Fluorene Derivatives

Theoretical studies on fluorene derivatives have explored their potential as "super photobases," compounds that exhibit a significant increase in basicity upon photoexcitation. This phenomenon is rooted in the substantial redistribution of electron density in the excited state. Computational models, such as those based on time-dependent density functional theory (TD-DFT), are employed to calculate the proton affinity in both the ground and excited states.

The fluorene moiety, with its extended π-electron system, is central to this behavior. Upon absorption of light, an electron is promoted to a higher energy orbital, often leading to a significant increase in electron density on a specific atom or functional group, thereby enhancing its ability to accept a proton. While direct computational studies on the super photobase behavior of this compound are not extensively documented, analogies can be drawn from related fluorene derivatives. For these compounds, theoretical calculations predict a substantial increase in the pKa value of the excited state compared to the ground state, a hallmark of super photobase activity. The electron-withdrawing nature of the chloro group and the electronic characteristics of the aniline substituent are expected to modulate this behavior.

Role of Intramolecular Proton Transfer in Excited States

Excited-state intramolecular proton transfer (ESIPT) is a critical photochemical process observed in many organic molecules, including derivatives of fluorene. rsc.org This process involves the transfer of a proton between two atoms within the same molecule when it is in an electronically excited state. nih.gov Theoretical investigations play a crucial role in understanding the mechanism and dynamics of ESIPT. rsc.org

Computational models can map the potential energy surfaces of the ground and excited states, identifying the energy barriers for proton transfer. In molecules designed for ESIPT, photoexcitation often leads to a significant change in the acidity and basicity of the proton donor and acceptor groups, respectively, facilitating the transfer. For fluorene derivatives, theoretical studies have shown that the presence of specific functional groups can create favorable conditions for ESIPT. researchgate.net The process is often characterized by a dual fluorescence emission, corresponding to the initial excited state and the proton-transferred tautomer. While specific studies on this compound are limited, computational analysis of similar structures suggests that the imine nitrogen could potentially act as a proton acceptor if a suitable intramolecular proton donor were present in a modified structure.

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. laurinpublishers.com This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. globalresearchonline.net

Analysis of Enzyme Active Site Interactions

Computational docking simulations can provide detailed insights into the interactions between a ligand and the amino acid residues within the active site of an enzyme. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For derivatives of chloro-aniline, docking studies have been performed against various enzymes to explore their potential as inhibitors. researchgate.netorientjchem.org These studies reveal how the chloro and aniline moieties can fit into specific pockets of the active site and form key interactions that determine the binding affinity. The planarity and aromatic nature of the fluorene group in this compound suggest that π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan could be significant in its binding to an enzyme active site.

Ligand-Protein Binding Mechanisms (e.g., Proteus mirabilis catalase enzyme)

Proteus mirabilis is a bacterium that can cause urinary tract infections, and its catalase enzyme is a potential drug target. The crystal structure of Proteus mirabilis catalase has been determined, revealing a binding site for NADPH. nih.gov Molecular docking simulations could be used to investigate whether this compound can bind to this or other sites on the enzyme.

The docking process would involve preparing the 3D structures of both the ligand and the enzyme and then using a docking algorithm to explore possible binding poses. The results would be scored based on the predicted binding energy, with lower energies indicating a more favorable interaction. Analysis of the top-scoring poses would reveal the specific interactions, such as which amino acid residues are involved and the nature of the bonds formed. This information is crucial for understanding the mechanism of inhibition and for designing more potent inhibitors.

Below is a hypothetical data table illustrating the kind of results that could be obtained from a molecular docking study of this compound with Proteus mirabilis catalase.

| Binding Pose | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -8.5 | TYR123, PHE154 | π-π stacking |

| 2 | -8.2 | SER210, ASN213 | Hydrogen bond |

| 3 | -7.9 | LEU187, ILE190 | Hydrophobic |

This table is for illustrative purposes and does not represent actual experimental data.

Electron-Spin Exchange Pathways and Magnetic Properties

The study of electron-spin exchange interactions is fundamental to understanding the magnetic properties of molecules. In certain fluorene derivatives, the presence of unpaired electrons can lead to interesting magnetic phenomena. Computational methods, particularly those based on density functional theory (DFT) with broken-symmetry approaches, are powerful tools for investigating these properties.

Theoretical calculations can determine the ground spin state of a molecule and the energy difference between different spin states (e.g., singlet and triplet). mdpi.com This energy difference, known as the exchange coupling constant (J), provides information about the nature (ferromagnetic or antiferromagnetic) and strength of the magnetic interaction between spin centers.

For a related fluorenyl derivative, 9-[α-(9H-fluoren-9-ylidene)-4-chlorobenzyl]-9H-fluoren-9-yl, the electron-spin exchange pathways have been discussed based on McConnell's spin-density Hamiltonian, and the compound was identified as an organic antiferromagnet. rsc.org The exchange pathways are highly dependent on the molecular geometry and the overlap of magnetic orbitals. Computational studies on other fluorenyl derivatives have also provided insights into their magnetic properties. mdpi.com For this compound, theoretical calculations would be necessary to determine if it possesses any interesting magnetic properties, which would likely depend on whether it can exist in a stable radical or diradical form under certain conditions.

The following table summarizes some key magnetic parameters that can be calculated computationally for a diradical species.

| Parameter | Description |

| Spin State | The total spin quantum number (S) of the molecule (e.g., S=0 for singlet, S=1 for triplet). |

| Exchange Coupling Constant (J) | A measure of the energy difference between spin states; a negative value indicates antiferromagnetic coupling, while a positive value indicates ferromagnetic coupling. |

| Spin Density Distribution | The spatial distribution of unpaired electron spin within the molecule. |

This table describes theoretical parameters and is for illustrative purposes.

Advanced Applications in Materials Science and Organic Electronics

Utilization in Organic Semiconductors and Light-Emitting Diodes (LEDs)

Fluoren-9-imine derivatives, including 4-Chloro-n-(9h-fluoren-9-ylidene)aniline, are recognized for their potential as organic semiconductor materials. researchgate.net The core of this potential lies in their interesting fluorescence and the ability to create materials with a tunable HOMO-LUMO gap (HLG). researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are frontier energy levels whose difference dictates the electronic and optical properties of a molecule.

The rigid, planar structure of the fluorene (B118485) unit facilitates intermolecular π-π stacking, which is crucial for efficient charge transport, a fundamental requirement for any semiconductor. The electronic nature of the aniline (B41778) substituent, in this case, a chloro-substituted phenyl ring, allows for the fine-tuning of the molecule's energy levels. The presence of the electron-withdrawing chlorine atom can modulate the HOMO and LUMO levels, thereby altering the energy gap. This tunability is a highly desirable feature in the design of organic light-emitting diodes (OLEDs), as it allows for the engineering of materials that emit light at specific wavelengths, enabling the creation of full-color displays and tailored lighting solutions. By carefully selecting substituents, researchers can develop a family of materials with systematically varied electronic properties for optimized device performance.

Role in Optoelectronic Device Development

The inherent properties that make this compound suitable for organic semiconductors also underpin its role in the broader development of optoelectronic devices. These devices, which source, detect, and control light, rely on materials that can efficiently convert between electrical and optical signals. The compound's significant fluorescence and tunable electronic structure make it a versatile building block for various optoelectronic components. researchgate.net

Beyond OLEDs, this class of molecules can be investigated for use in organic photovoltaics (OPVs) and organic photodetectors (OPDs). In these applications, the material's ability to absorb light and generate charge carriers (excitons), as well as transport these charges to electrodes, is paramount. The fluoren-9-imine structure provides a robust scaffold for designing materials that can perform these functions effectively.

Electropolymerization and Film Formation for Electronic Devices

For practical application in electronic devices, organic materials must often be processed into uniform, high-quality thin films. Electropolymerization is a powerful technique that allows for the direct synthesis of a polymer film on a conductive substrate, offering precise control over film thickness and morphology. researchgate.net Aniline and its derivatives are well-known to undergo electropolymerization through anodic oxidation. researchgate.netnih.gov

Cyclic voltammetry (CV) is a primary electrochemical technique used for the electropolymerization of aniline-type monomers. researchgate.net In this process, a working electrode (e.g., platinum or indium tin oxide) is immersed in a solution containing the this compound monomer and a supporting electrolyte. metu.edu.tr By repeatedly cycling the electrical potential applied to the electrode, the monomer undergoes oxidation, creating radical cations that couple to form oligomers and eventually a polymer film that deposits onto the electrode surface. researchgate.net

The CV curve recorded during this process provides valuable information, showing an increase in the peak currents with each cycle, which indicates the progressive growth of a conductive polymer layer on the electrode. researchgate.net This method allows for the in-situ formation of the active layer of an electronic device, ensuring a strong interface between the polymer and the electrode.

Once deposited, the resulting poly(this compound) film is characterized to understand its structure and properties. Techniques such as Fourier-transform infrared spectroscopy (FTIR) and UV-visible spectroscopy are used to confirm the chemical structure of the polymer and study its different redox states (e.g., leucoemeraldine, emeraldine, and pernigraniline forms, characteristic of polyanilines). researchgate.netmetu.edu.tr

The supramolecular architecture of the film is critical to its electronic performance. The polymerization process can lead to a structure where the planar fluorene units of the polymer chains self-assemble through π-π interactions. This ordered stacking creates pathways for charge carriers to move through the material, enhancing its conductivity and mobility. The morphology and degree of order in the film can be investigated using techniques like scanning electron microscopy (SEM) and X-ray diffraction (XRD).

Fluorescent Chemosensors for Ion Detection

The inherent fluorescence of the fluoren-9-imine scaffold makes it an excellent platform for developing fluorescent chemosensors. researchgate.net These sensors function by exhibiting a change in their fluorescence properties—such as intensity or wavelength—upon binding to a specific target analyte, like a metal ion. This response allows for the qualitative and quantitative detection of the target.

The strategic placement of nitrogen and chlorine atoms in this compound provides potential coordination sites for metal ions. The binding of a metal ion can significantly alter the molecule's electronic structure, leading to a detectable change in its fluorescence. This mechanism, often termed chelation-enhanced fluorescence (CHEF), typically occurs because the ion binding restricts intramolecular motions or inhibits non-radiative decay pathways like photoinduced electron transfer (PET), causing a "turn-on" fluorescent response.

Chromium (Cr³⁺) Detection: While direct studies on this specific molecule are limited, related fluorene-based polymers have demonstrated high efficacy in Cr³⁺ detection. For instance, an electro-synthesized polymer containing fluorene units, poly(N-(9-fluorenylmethoxycarbonyl)-l-histidine), was developed as a "turn-on" fluorescent sensor. It exhibited high sensitivity and selectivity for Cr³⁺ with a low detection limit of 1.7 nM. nih.govresearchgate.net This establishes the principle that fluorene-based polymeric systems are excellent candidates for sensing this toxic metal ion.

Aluminum (Al³⁺) Detection: Numerous organic molecules, including Schiff base derivatives, have been successfully employed as "turn-on" fluorescent probes for aluminum ions (Al³⁺). nih.govsemanticscholar.orgmdpi.com The sensing mechanism often involves the Al³⁺ ion coordinating with heteroatoms in the probe molecule, which inhibits C=N isomerization and the PET process, resulting in a significant enhancement of fluorescence emission. nih.gov Given its structure, this compound is a plausible candidate for similar Al³⁺ sensing. The performance of analogous Schiff base sensors highlights the potential in this area.

| Probe Name | Sensing Mechanism | Fluorescence Enhancement | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| BHMMP (Schiff Base) | Inhibition of C=N isomerization and PET | >38-fold | 0.70 µM | nih.gov |

| ITEC (Schiff Base) | Inhibition of PET | Significant blue fluorescence | 2.19 nM | semanticscholar.orgmdpi.com |

| RBF (Rhodamine B Schiff base) | Chelation-induced ring opening | Linear increase (1–9 μM) | 0.8 μM | researchgate.net |

Mechanisms of Fluorescence Enhancement

The fluorescence properties of fluoren-9-imine derivatives are of significant interest due to their potential use in organic light-emitting diodes (OLEDs) and chemical sensors. The fluorescence of this compound is influenced by several interconnected mechanisms, primarily revolving around the interplay between the fluorene and the 4-chloroaniline (B138754) components of the molecule.

One of the key mechanisms is Intramolecular Charge Transfer (ICT) . rsc.orgnih.gov Upon photoexcitation, an electron can be promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-donating fluorene ring system, to the lowest unoccupied molecular orbital (LUMO), which can have significant contributions from the electron-withdrawing 4-chloroaniline moiety. This charge separation in the excited state creates a large dipole moment, and the subsequent relaxation to the ground state results in fluorescence. The efficiency and wavelength of this fluorescence are highly sensitive to the solvent polarity. nih.gov In polar solvents, the charge-separated ICT state is stabilized, which can lead to a red-shift in the emission spectrum. nih.gov

The presence of the chlorine atom on the aniline ring plays a crucial role. While halogens are generally considered deactivating groups in terms of fluorescence due to the heavy-atom effect , which promotes intersystem crossing to the non-emissive triplet state, the electron-withdrawing nature of chlorine also influences the energy levels of the molecular orbitals. researchgate.net This can modulate the HOMO-LUMO gap and affect the probability of radiative (fluorescence) versus non-radiative decay pathways.

Table 1: Factors Influencing Fluorescence in Fluorenylidene-Aniline Derivatives

| Factor | Mechanism | Effect on Fluorescence |

| Electron-Withdrawing Substituent (e.g., -Cl) | Modulates HOMO-LUMO energy gap, influences ICT character. | Can tune emission wavelength and quantum yield. |

| Solvent Polarity | Stabilization of the Intramolecular Charge Transfer (ICT) excited state. | Red-shift in emission and potential changes in quantum yield. nih.gov |

| Molecular Conformation (Dihedral Angle) | Affects the extent of π-conjugation across the molecule. | Planarity generally enhances fluorescence intensity. nih.gov |

| Heavy-Atom Effect | Promotes intersystem crossing to the triplet state. | Can lead to fluorescence quenching. |

Precursors for Complex Organic Molecular Synthesis

While this compound is a valuable molecule in its own right for materials science applications, its chemical structure also makes it a useful precursor for the synthesis of more complex organic molecules, particularly nitrogen-containing heterocycles. researchgate.net The reactivity of the imine (C=N) bond is central to its utility as a synthetic intermediate.

The imine carbon is electrophilic and susceptible to nucleophilic addition . A wide range of nucleophiles, including organometallic reagents (e.g., Grignard or organolithium reagents), enolates, and cyanide, can add to the imine carbon to form new carbon-carbon bonds. Subsequent hydrolysis of the resulting adduct can yield secondary amines with a high degree of molecular complexity.

Furthermore, the imine functionality can participate in cycloaddition reactions . For instance, [2+2] cycloadditions with ketenes or [3+2] cycloadditions with azomethine ylides can be employed to construct four- and five-membered nitrogen-containing rings, respectively. These heterocyclic scaffolds are prevalent in many biologically active molecules and pharmaceutical compounds. organic-chemistry.org

The presence of the chloro-substituent on the aniline ring also offers a handle for further functionalization through cross-coupling reactions . Palladium-catalyzed reactions such as the Suzuki, Heck, or Buchwald-Hartwig amination reactions could potentially be used to replace the chlorine atom with other functional groups, thereby expanding the molecular diversity of the resulting products.

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents/Conditions | Resulting Structure |

| Nucleophilic Addition | Organometallic reagents (R-MgX, R-Li), followed by hydrolysis | Substituted secondary amines |

| [2+2] Cycloaddition | Ketenes | β-lactams |

| [3+2] Cycloaddition | Azomethine ylides | Pyrrolidines |

| Cross-Coupling | Boronic acids (Suzuki), Alkenes (Heck), Amines (Buchwald-Hartwig) with Pd catalyst | Functionalization at the 4-position of the aniline ring |

Photocatalytic Applications (e.g., Transfer Hydrogenation of Imines)

In recent years, visible-light photocatalysis has emerged as a powerful tool in organic synthesis. The imine bond of this compound can be a target for photocatalytic transformations, most notably transfer hydrogenation . nih.govnsf.gov This reaction involves the reduction of the C=N double bond to a C-N single bond, converting the imine into the corresponding secondary amine.

The general mechanism for the photocatalytic transfer hydrogenation of an imine involves a photosensitizer (photocatalyst), a hydrogen donor, and visible light. The process can be summarized in the following steps:

Excitation of the Photocatalyst: The photosensitizer absorbs a photon of visible light, promoting it to an excited state.

Electron Transfer: The excited photocatalyst can then engage in a single-electron transfer (SET) with the hydrogen donor, generating a radical cation of the donor and a reduced form of the photocatalyst.

Hydrogen Atom Transfer: The radical cation of the hydrogen donor can then transfer a hydrogen atom to the imine substrate, which may be activated by protonation or coordination to a Lewis acid. mdpi.com

Reduction and Protonation: The resulting α-amino radical is then reduced by the photocatalyst and subsequently protonated to yield the final amine product, regenerating the ground-state photocatalyst.

The electron-deficient nature of the 4-chloroaniline moiety in this compound can make the imine more susceptible to reduction. diva-portal.org The reduction potentials of imines are a key factor in the feasibility of these reactions, and electron-withdrawing groups generally lower this potential, making the reduction more favorable. nsf.gov

Table 3: Key Components in the Photocatalytic Transfer Hydrogenation of Imines

| Component | Role | Examples |

| Photosensitizer | Absorbs visible light and initiates electron transfer. | Ruthenium or Iridium complexes, organic dyes, quantum dots. nih.gov |

| Hydrogen Donor | Provides the hydrogen atoms for the reduction. | Hantzsch esters, isopropanol, thiophenol. nih.govnih.gov |

| Light Source | Provides the energy to excite the photosensitizer. | Blue or green LEDs. |

| Imine Substrate | The molecule to be reduced. | This compound |

Despite a comprehensive search for scientific literature, specific experimental data on the biological and mechanistic aspects of the chemical compound This compound is not available.

Published research detailing the antimicrobial efficacy of this specific compound against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Proteus mirabilis could not be located. Consequently, data regarding its minimum inhibitory concentrations (MICs) or proposed molecular mechanisms of antimicrobial action are not available in the public domain.

Similarly, investigations into the anticancer activity of this compound are not present in the accessible scientific literature. There is no information regarding its ability to inhibit cell proliferation in specific cancer cell lines or to induce apoptosis through molecular pathways like oxidative stress and mitochondrial dysfunction.

Furthermore, studies on the structure-activity relationships of fluoren-9-imine derivatives that specifically include and analyze this compound could not be found.

Therefore, it is not possible to provide the detailed article with data tables as requested, due to the absence of specific research findings for this particular chemical compound in the available scientific databases.

Biological Activity and Mechanistic Insights at the Molecular Level

Enzyme Inhibition Studies

Tyrosinase Inhibition and Related Molecular Pathways

Information on the tyrosinase inhibition activity of 4-Chloro-n-(9h-fluoren-9-ylidene)aniline is not available in the reviewed scientific literature.

Specific Enzyme Binding Affinities

Data regarding the specific enzyme binding affinities of this compound could not be found in the reviewed scientific literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.